molecular formula C16H17NO B1670725 Diphenamid CAS No. 957-51-7

Diphenamid

Cat. No. B1670725
CAS RN: 957-51-7
M. Wt: 239.31 g/mol
InChI Key: QAHFOPIILNICLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diphenamid is a chemical compound with the molecular formula C16H17NO . It is also known by other names such as Fenam, Benzeneacetamide, N,N-dimethyl-α-phenyl-, Acetamide, N,N-dimethyl-2,2-diphenyl-, and others .


Molecular Structure Analysis

The molecular weight of Diphenamid is 239.3123 . The IUPAC Standard InChI is InChI=1S/C16H17NO/c1-17(2)16(18)15(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12,15H,1-2H3 .


Chemical Reactions Analysis

Diphenamid degradation data were fitted with the first-order reaction equations, yielding half-lives (T1/2) ranging from 187.3 to 247.5 days in unsterilized soils but prolonging to 577.5–630.0 days in sterilized soils . This indicates that microbial degradation is the dominant pathway for Diphenamid degradation in soils .


Physical And Chemical Properties Analysis

Diphenamid has a density of 1.1±0.1 g/cm3, a boiling point of 382.4±31.0 °C at 760 mmHg, and a flash point of 173.3±16.0 °C . Its vapor pressure is 0.0±0.9 mmHg at 25°C, and it has an enthalpy of vaporization of 63.1±3.0 kJ/mol .

Scientific Research Applications

Application in Weed Control

  • Summary of Application : Diphenamid is used as a pre-emergence herbicide for the control of annual grasses and certain broadleaf weeds . It is applied to the soil and works by inhibiting the growth of weed seedlings, thereby preventing them from becoming established.
  • Methods of Application : The herbicide is typically applied to the soil surface and is then incorporated into the soil through rainfall or irrigation. The rate of application can vary depending on the specific crop and weed species present .
  • Results or Outcomes : In a study on the effect of timing of application of Diphenamid on pepper, it was found that delaying the application from the day of sowing to close to emergence reduced phytotoxicity to pepper while only partially reducing herbicidal action .

Application in Tomato Cultivation

  • Summary of Application : Diphenamid has been used in the cultivation of tomatoes to control weeds .
  • Methods of Application : Similar to its use in weed control, Diphenamid is applied to the soil surface and is then incorporated into the soil through rainfall or irrigation .
  • Results or Outcomes : Environmental and edaphic factors were monitored to determine their association with tolerance of seeded tomatoes to Diphenamid. It was found that injury increased with increasing soil pH and reduced temperature within 7 days of seeding in both field and growth chamber tests .

Application in Plant Sensitivity Studies

  • Summary of Application : Diphenamid has been used in studies to determine the relative sensitivity of various plant species to the herbicide .
  • Methods of Application : In these studies, the concentration of Diphenamid required to cause 50% growth inhibition of the shoots or roots in soil, or the roots in a bioassay, was determined for several species .
  • Results or Outcomes : It was found that of the plants tested, grasses were the most sensitive, while Solanaceae were among the most tolerant to Diphenamid .

Application in Pepper Cultivation

  • Summary of Application : Diphenamid has been used in the cultivation of pepper (Capsicum annuum L.) to control weeds .
  • Methods of Application : The herbicide is applied preemergence, from the day of sowing to close to emergence . The addition of a mixture of the contact nonresidual herbicides diquat and paraquat to a late preemergence application of diphenamid resulted in control of weed seedlings which emerged after sowing of pepper .
  • Results or Outcomes : Delaying the application reduced phytotoxicity to pepper while only partially reducing herbicidal action . This significantly increased the yield .

Application in Soil Biodegradation Studies

  • Summary of Application : Diphenamid has been used in studies to investigate its accelerated degradation in soils .
  • Methods of Application : The herbicide is applied to the soil in the laboratory, and its degradation is monitored over time .
  • Results or Outcomes : Repeated application of this herbicide in the soil in the laboratory enhanced its degradation, which increased with an increasing number of applications . After the fourth application nearly 100% of the herbicide was degraded within 5 days of incubation .

Application in Fungi Degradation Studies

  • Summary of Application : Diphenamid has been used in studies to investigate its degradation by fungi .
  • Methods of Application : The herbicide is applied to the soil in the laboratory, and its degradation by fungi is monitored over time .
  • Results or Outcomes : Several fungi capable of degrading diphenamid were isolated from soils with or without accelerated degradation .

Safety And Hazards

Diphenamid is classified as having acute toxicity (Oral Category 4), and it poses a short-term (acute) aquatic hazard (Category 3) and a long-term (chronic) aquatic hazard (Category 3) . It is harmful if swallowed and harmful to aquatic life with long-lasting effects .

properties

IUPAC Name

N,N-dimethyl-2,2-diphenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO/c1-17(2)16(18)15(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12,15H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAHFOPIILNICLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C(C1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO
Record name DIPHENAMID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/18139
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name DIPHENAMID
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0763
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8024072
Record name Diphenamid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8024072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Diphenamid appears as colorless to off-white crystals. Used as an herbicide., White solid; [Hawley] Colorless or white solid; Technical product: Off-white solid; [HSDB], WHITE SOLID IN VARIOUS FORMS.
Record name DIPHENAMID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/18139
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Diphenamid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/4994
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name DIPHENAMID
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0763
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Solubility

SOLUBILITY (G/100 ML SOLVENT @ 27 °C): 18.9 IN ACETONE, 16.5 IN N,N-DIMETHYLFORMAMIDE, 32.0 IN PHENYL CELLOSOLVE, 0.026 IN WATER, 5.01 IN XYLENE, water solubility = 260 mg/l @ 27 °C, Solubility in water, g/100ml at 27 °C: 0.03
Record name DIPHENAMID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/367
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name DIPHENAMID
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0763
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Density

1.17 @ 23.3 °C, 1.2 g/cm³
Record name DIPHENAMID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/367
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name DIPHENAMID
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0763
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Pressure

0.00000003 [mmHg], 3.00X10-8 mm Hg @ 25 °C
Record name Diphenamid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/4994
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name DIPHENAMID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/367
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Diphenamid

Color/Form

WHITE, CRYSTALS FROM ETHYL ACETATE, WHITE PRISMS, Colorless

CAS RN

957-51-7
Record name DIPHENAMID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/18139
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Diphenamid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=957-51-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diphenamid [ANSI:BSI:ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000957517
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diphenamid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8024072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diphenamid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.257
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIPHENAMID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Z3R6EGA2B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name DIPHENAMID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/367
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name DIPHENAMID
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0763
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Melting Point

134.5 TO 135.5 °C, MP: 128-135 °C (TECHNICAL PRODUCT 95% PURE), 135 °C
Record name DIPHENAMID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/367
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name DIPHENAMID
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0763
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diphenamid
Reactant of Route 2
Reactant of Route 2
Diphenamid
Reactant of Route 3
Reactant of Route 3
Diphenamid
Reactant of Route 4
Reactant of Route 4
Diphenamid
Reactant of Route 5
Reactant of Route 5
Diphenamid
Reactant of Route 6
Reactant of Route 6
Diphenamid

Citations

For This Compound
3,480
Citations
JD Rosen - Bulletin of Environmental Contamination and …, 1967 - Springer
Diphenamid (N, N-dimethyl-2, 2-diphenylacetamide) is a selective pre-emergence herbicide used in the growing of tomatoes, peanuts, peppers, Irish and sweet potatoes, and …
Number of citations: 15 link.springer.com
SW Bingham, R Shaver - Weed Science, 1971 - cambridge.org
… of metabolism of diphenamid. . Kesner ~nd Ries (7,8) found two fungi that metabolized diphenamid and suggested that the metabolites were more phytotoxic than diphenamid. However…
Number of citations: 17 www.cambridge.org
J Deli - 1969 - search.proquest.com
… oat roots was not affected by diphenamid. Apparently, root growth … diphenamid on mitosis. A comparison of the phytotoxicity of diphenamid and its analogues revealed that diphenamid …
Number of citations: 4 search.proquest.com
CD KESNER - 1966 - search.proquest.com
The growth of tomatoes (Lycopers icon esculentum Mill.) treated with di phenamid (N, N-dimethyl 2, 2-diphenylacetami de) was studi ed under contro ll ed env i ronment and fi el d cond …
Number of citations: 4 search.proquest.com
E Avidov, N Aharonson, J Katan - Weed Science, 1988 - cambridge.org
… decreasing the accelerated degradation of diphenamid, whereas the fungicides TMTD (… diphenamid applied to previously untreated soil. Several fungi capable of degrading diphenamid …
Number of citations: 21 www.cambridge.org
RE McMahon, HR Sullivan - Biochemical Pharmacology, 1965 - Elsevier
… Since diphenamid is now widely used in … fate of diphenamid, these studies offered an opportunity to compare the in vitro and in vivo demethylation of this amide. Since the diphenamid …
Number of citations: 49 www.sciencedirect.com
WA Gentner - Weed Science, 1969 - cambridge.org
… as demethylation of diphenamid progresses, phytotoxicity … diphenamid are less active than that of diphenamid itself. 'This experiment does not preclude that metabolism of diphenamid …
Number of citations: 10 www.cambridge.org
A Abdelhaleem, W Chu, X Liang - Applied Catalysis B: Environmental, 2019 - Elsevier
Degradation of diphenamid (DPA) was examined by a novel process through sulfite activation by Fe impregnated N-doped TiO 2 (FeN-TiO 2 ) under visible LED (Vis LED). The FeN-TiO …
Number of citations: 69 www.sciencedirect.com
A Abdelhaleem, W Chu, S Farzana - Chemosphere, 2020 - Elsevier
Sulfite-based photocatalysis has been recently employed as a promising technology for the treatment of organic pollutants via the generation of reactive radicals. In this contribution, the …
Number of citations: 17 www.sciencedirect.com
DG Shilling, AD Worsham, DA Danehower - Weed Science, 1986 - cambridge.org
… Abruzzi') killed about 2 weeks before transplanting plus diphenamid pro vided better annual … tillage, and no diphenamid to tillage prior to transplant ing without mulch or diphenamid). By …
Number of citations: 61 www.cambridge.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.